Butyl sec-Butyl Phthalate

描述

Butyl sec-Butyl Phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The chemical formula for this compound is C16H22O4, and it is known for its low toxicity and wide liquid range .

准备方法

Synthetic Routes and Reaction Conditions: Butyl sec-Butyl Phthalate is synthesized through the esterification of phthalic anhydride with butanol and sec-butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The general reaction can be represented as follows:

Phthalic Anhydride+Butanol+sec-Butanol→Butyl sec-Butyl Phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes where phthalic anhydride is reacted with a mixture of butanol and sec-butanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to ensure complete esterification. The resulting product is then purified through distillation to remove any unreacted alcohols and by-products .

化学反应分析

Types of Reactions: Butyl sec-Butyl Phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and sec-butanol).

Oxidation: Oxidative reactions can lead to the formation of phthalic acid and other oxidation products.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid, butanol, and sec-butanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学研究应用

Synthesis and Chemical Properties

Synthesis Method:

Butyl sec-Butyl Phthalate is synthesized through the esterification of phthalic anhydride with a mixture of butanol and sec-butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The general reaction can be represented as follows:Chemical Properties:

- Molecular Formula: C₁₄H₂₄O₄

- Molecular Weight: 252.34 g/mol

- Physical State: Colorless liquid

- Boiling Point: Approximately 300 °C

Scientific Research Applications

This compound has several notable applications in scientific research:

-

Chemistry:

- Plasticizer in Polymers: It is extensively used in the production of flexible plastics and polymers, improving their mechanical properties.

- Synthesis Intermediate: Serves as a precursor for synthesizing other chemical compounds.

-

Biology:

- Endocrine Disruption Studies: Investigated for its effects on biological systems, particularly its role in disrupting endocrine functions.

-

Medicine:

- Toxicological Studies: Assessed for potential adverse effects on human health, especially regarding reproductive health.

-

Industry:

- Consumer Products Manufacturing: Utilized in various products such as toys, packaging materials, and medical devices due to its favorable properties.

Case Studies

-

Case Study on Endocrine Disruption:

A study published in Environmental Health Perspectives examined the effects of phthalates, including this compound, on reproductive health. Researchers found that exposure correlated with altered hormone levels in both animal models and human subjects, suggesting significant implications for developmental outcomes (PMC8204916) . -

Toxicological Assessment:

Research conducted by the European Food Safety Authority highlighted the potential risks associated with phthalates in consumer products. The assessment emphasized the need for regulatory measures due to observed reproductive toxicity linked to compounds like this compound (EFSA) . -

Industrial Application Study:

An analysis of plasticizers in industrial applications demonstrated that this compound provides superior flexibility and stability compared to other phthalates when used in PVC formulations (Industrial Chemicals) .

作用机制

Butyl sec-Butyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse effects on reproductive and developmental processes. The compound interacts with nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal signaling pathways .

相似化合物的比较

Di-n-butyl phthalate: Another phthalate ester with similar plasticizing properties but slightly different chemical structure and volatility.

Diisobutyl phthalate: Similar in structure but with different branching, leading to variations in physical properties and applications.

Butyl benzyl phthalate:

Uniqueness: Butyl sec-Butyl Phthalate is unique due to its specific combination of butyl and sec-butyl ester groups, which provide a balance of flexibility and stability in plasticized materials. Its low toxicity and wide liquid range make it a preferred choice for various industrial applications .

生物活性

Butyl sec-butyl phthalate (BSBP) is a member of the phthalate family, which are widely used as plasticizers in various industries. This article explores the biological activity of BSBP, focusing on its antibacterial, anticancer, and potential endocrine-disrupting properties, along with relevant research findings and case studies.

Chemical Structure and Properties

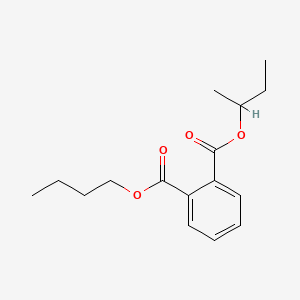

BSBP is an ester derived from phthalic acid and butanol. Its chemical structure can be represented as:

BSBP appears as a colorless oily liquid that is generally insoluble in water but soluble in organic solvents like chloroform and ether.

Table 1: Antibacterial Activity of Dibutyl Phthalate

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Klebsiella pneumoniae | 8 |

| Streptococcus pneumoniae | 8 |

Anticancer Properties

There is emerging evidence that compounds related to phthalates exhibit anticancer properties. For example, DBP has been shown to inhibit murine tyrosinase activity in melanoma cells by approximately 25% at a concentration of 10 μM . This suggests that BSBP may also possess similar anticancer potential due to its structural relationship with DBP.

Endocrine Disruption Potential

Phthalates, including BSBP, have raised concerns regarding their endocrine-disrupting effects. Studies have indicated that exposure to certain phthalates can lead to alterations in hormone levels and reproductive health issues in both humans and wildlife . Specifically, butyl benzyl phthalate (BBP), another phthalate, has shown significant effects on oxidative stress and inflammation in aquatic organisms, indicating a potential mechanism for endocrine disruption .

Case Study: Environmental Impact of BBP

A study involving zebrafish exposed to BBP revealed that concentrations as low as 500 μg/L caused lipid peroxidation and DNA damage, leading to inflammatory responses in liver tissues . This raises concerns about the environmental persistence of phthalates like BSBP and their biological impacts.

The biological activities of phthalates are often mediated through various biochemical pathways. For instance:

- Antibacterial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Mechanism : Phthalates may exert their effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Endocrine Disruption : Phthalates can interfere with hormone signaling pathways by mimicking or blocking natural hormones.

属性

IUPAC Name |

2-O-butan-2-yl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-6-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSFDAQRGXFPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334048 | |

| Record name | Butyl sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97621-09-5 | |

| Record name | Butyl sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。